

# Caroverine: A Technical Deep Dive into its Discovery and Spasmolytic History

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Caroverine Hydrochloride |           |
| Cat. No.:            | B1668455                 | Get Quote |

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Caroverine, a quinoxaline derivative, was initially developed as a potent spasmolytic agent, effectively alleviating smooth muscle spasms. This technical guide delves into the discovery and historical development of Caroverine, tracing its origins from its initial synthesis to its established role as a muscle relaxant. The document elucidates its multifaceted mechanism of action, primarily centered around calcium channel blockade and glutamate receptor antagonism. While detailed quantitative data from its seminal spasmolytic studies are not readily available in the public domain, this guide provides representative experimental protocols for assessing its spasmolytic activity based on established pharmacological methods. Furthermore, key signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of Caroverine's pharmacology.

## **Discovery and Early History**

The journey of Caroverine as a therapeutic agent began in the late 1960s. The foundational molecule, 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in the Swiss Patent specification No. 513'884, with a priority date of 1967. The original assignee of this patent was the Austrian pharmaceutical company, Donau-Pharmazie G.m.b.H.



Initially, Caroverine was introduced to the market under the trade name "Spasmium," a name that clearly denotes its intended primary function as a spasmolytic, or antispasmodic, agent.[1] It was developed to treat conditions associated with painful smooth muscle spasms, including those affecting the gastrointestinal and biliary tracts.[1][2]

Early in its development, it was recognized that the free base form of Caroverine was relatively unstable, being sensitive to light and heat, and was practically insoluble in water. To address these pharmaceutical challenges, a more stable and water-soluble salt, Caroverine fumarate, was developed, as detailed in Canadian patent CA1037477A. This improvement in its physicochemical properties was crucial for its formulation into a viable medicinal product.

## Mechanism of Action as a Spasmolytic Agent

Caroverine exerts its spasmolytic effects through a sophisticated and multifaceted mechanism of action, primarily targeting the cellular processes that govern smooth muscle contraction.[3][4]

#### **Calcium Channel Blockade**

The principal mechanism underlying Caroverine's ability to relax smooth muscle is its function as a calcium channel blocker.[1][3][4] Smooth muscle contraction is critically dependent on the influx of extracellular calcium ions (Ca2+) through L-type voltage-gated calcium channels. This influx triggers a cascade of intracellular events, leading to the phosphorylation of myosin and subsequent muscle contraction. Caroverine inhibits this influx of calcium, thereby reducing the intracellular availability of Ca2+ and promoting muscle relaxation.[3]

## **Glutamate Receptor Antagonism**

In addition to its effects on calcium channels, Caroverine also acts as an antagonist at glutamate receptors, specifically both N-methyl-D-aspartate (NMDA) and  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6][7] While the role of glutamate signaling in peripheral smooth muscle spasm is less pronounced than in the central nervous system, this antagonism contributes to its overall pharmacological profile and has been the basis for its later investigation in conditions like tinnitus, which are associated with neuronal hyperexcitability.[5]

## **Antioxidant Properties**



Subsequent research has also revealed that Caroverine possesses antioxidant properties, capable of scavenging free radicals.[6][7] This action may contribute to its therapeutic effects by protecting cells from oxidative stress, a factor implicated in various pathological conditions.

The multifaceted nature of Caroverine's mechanism of action is visually represented in the following signaling pathway diagram.



Click to download full resolution via product page

Mechanism of Caroverine's Spasmolytic Action.

## **Data Presentation**

While specific quantitative data from the original preclinical and early clinical trials focusing on Caroverine's spasmolytic effects are not readily available in publicly accessible literature, the following tables present typical dosage information and a framework for how such data would be presented.

Table 1: Dosage Information for Caroverine in Spasmolytic Applications



| Route of Administration      | Adult Dosage              | Maximum Daily Dose |
|------------------------------|---------------------------|--------------------|
| Oral                         | 20-40 mg, 3-4 times daily | 200 mg             |
| Intravenous/Intramuscular    | 40-80 mg daily            | 200 mg             |
| Source: MIMS Philippines.[8] |                           |                    |

Table 2: Framework for Presenting In Vitro Spasmolytic Activity Data

| Compound                                                                                                   | Preparation      | Agonist       | IC50 (μM)          |
|------------------------------------------------------------------------------------------------------------|------------------|---------------|--------------------|
| Caroverine                                                                                                 | Guinea Pig Ileum | Acetylcholine | Data not available |
| Caroverine                                                                                                 | Rat Aorta        | High K+       | Data not available |
| Papaverine<br>(Reference)                                                                                  | Guinea Pig Ileum | Acetylcholine | Reference value    |
| This table illustrates how quantitative data from in vitro experiments would be structured for comparison. |                  |               |                    |

## **Experimental Protocols**

The following are detailed methodologies for key experiments typically used to characterize the spasmolytic activity of a compound like Caroverine. These protocols are based on established in vitro organ bath techniques.

## Inhibition of Agonist-Induced Contractions in Guinea Pig Ileum

Objective: To determine the inhibitory effect of Caroverine on smooth muscle contractions induced by a muscarinic agonist (e.g., acetylcholine or carbachol).

Materials:



- Guinea pig
- Tyrode's solution
- Caroverine hydrochloride/fumarate
- Acetylcholine chloride or Carbachol
- Isolated organ bath system with isotonic or isometric force transducers
- Carbogen gas (95% O<sub>2</sub> / 5% CO<sub>2</sub>)

#### Procedure:

- Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in warm Tyrode's solution. The lumen is gently flushed to remove any contents, and 2-3 cm segments are prepared.
- Experimental Setup: The ileum segments are mounted in organ baths containing Tyrode's solution maintained at 37°C and bubbled with carbogen. A resting tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with washes every 15 minutes.
- Agonist Dose-Response Curve (Control): A cumulative concentration-response curve for acetylcholine (e.g., 10<sup>-9</sup> M to 10<sup>-3</sup> M) is generated to establish a baseline contractile response.
- Caroverine Incubation and Antagonism: The tissue is incubated with a fixed concentration of Caroverine (e.g., 10<sup>-7</sup> M) for 20-30 minutes.
- Post-Incubation Agonist Dose-Response Curve: In the continued presence of Caroverine, the cumulative concentration-response curve for acetylcholine is repeated.
- Data Analysis: The dose-response curves for acetylcholine in the absence and presence of Caroverine are compared. A rightward shift in the curve indicates antagonism. The halfmaximal inhibitory concentration (IC₅₀) can be calculated.



## Inhibition of High Potassium-Induced Contractions in Rat Aorta

Objective: To evaluate Caroverine's ability to inhibit smooth muscle contraction induced by depolarization with a high concentration of potassium chloride (KCI).

#### Materials:

- Wistar rat
- Krebs-Henseleit solution
- Caroverine hydrochloride/fumarate
- Potassium chloride (KCI)
- Isolated organ bath system with isometric force transducers
- Carbogen gas (95% O<sub>2</sub> / 5% CO<sub>2</sub>)

#### Procedure:

- Tissue Preparation: The thoracic aorta is carefully dissected from a humanely euthanized rat
  and placed in cold Krebs-Henseleit solution. Adherent connective tissue is removed, and the
  aorta is cut into helical strips.
- Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with carbogen, under a resting tension of 2 g. The tissue is allowed to equilibrate for 60-90 minutes.
- Induction of Contraction: The tissue is exposed to a high-potassium Krebs-Henseleit solution (e.g., 80 mM KCl) to induce a sustained contraction.
- Caroverine Administration: Once the high K<sup>+</sup>-induced contraction reaches a stable plateau,
   Caroverine is added cumulatively to the organ bath in increasing concentrations (e.g., 10<sup>-9</sup> M to 10<sup>-5</sup> M).







• Data Analysis: The relaxation at each Caroverine concentration is recorded as a percentage of the maximal contraction induced by high K<sup>+</sup>. A dose-response curve is plotted to calculate the IC<sub>50</sub> value.





Click to download full resolution via product page

General Experimental Workflow for In Vitro Spasmolytic Assay.



## Conclusion

Caroverine's journey from its synthesis in the 1960s to its use as the spasmolytic "Spasmium" marks a notable chapter in pharmacotherapy for smooth muscle disorders. Its primary mechanism, the blockade of calcium channels, is a well-established principle in smooth muscle relaxation. Although the specific quantitative data from its initial discovery and development as a spasmolytic are not readily available in the contemporary public record, its enduring, albeit now less common, use for this indication and its multifaceted pharmacological profile underscore its significance. The experimental protocols detailed herein provide a robust framework for the continued investigation of Caroverine and other potential spasmolytic agents, ensuring that the foundational principles of its discovery can be applied to future research and drug development. The evolution of its therapeutic applications, particularly in the realm of tinnitus, further highlights the complex and intriguing nature of this quinoxaline derivative.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Caroverine Drug Monograph DrugInfoSys.com [druginfosys.com]
- 2. Caroverine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. What is the mechanism of Caroverine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activity of caroverine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- To cite this document: BenchChem. [Caroverine: A Technical Deep Dive into its Discovery and Spasmolytic History]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1668455#discovery-and-history-of-caroverine-as-a-spasmolytic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com